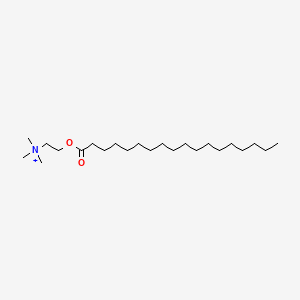

Choline stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23464-76-8 |

|---|---|

Molecular Formula |

C23H48NO2+ |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

trimethyl(2-octadecanoyloxyethyl)azanium |

InChI |

InChI=1S/C23H48NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4/h5-22H2,1-4H3/q+1 |

InChI Key |

SGFBLYBOTWZDDE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |

Other CAS No. |

23464-76-8 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solubility of Choline Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of choline stearate, a quaternary ammonium salt with significant potential in pharmaceutical and chemical applications. Due to its amphiphilic nature, understanding its interaction with various solvents is critical for formulation development, drug delivery systems, and chemical synthesis.

Introduction to this compound

This compound (CAS No: 23464-76-8) is an ionic compound formed by the choline cation and the stearate anion. Its molecular structure is inherently amphiphilic, possessing a hydrophilic quaternary ammonium head group (choline) and a long, lipophilic hydrocarbon tail (stearate). This dual character dictates its solubility, making it poorly soluble in water but generally soluble in organic solvents.[1] The long eighteen-carbon stearate chain dominates the molecular structure, leading to a highly lipophilic nature, as confirmed by a calculated XLogP3 value of 8.6.[1]

This document summarizes the available solubility data, outlines the factors influencing solubility, and provides a standardized protocol for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₈NO₂ | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 23464-76-8 | [2] |

| Krafft Point | 40°C | [1] |

| Calculated XLogP3 | 8.6 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its qualitative solubility profile can be inferred from its molecular structure and available technical descriptions.

3.1 Aqueous Solubility

This compound is classified as having poor aqueous solubility.[1] Below its Krafft point of 40°C, it exists mainly as poorly soluble crystalline particles in water.[1][3][4] This is due to the hydrophobic nature of the long stearate chain.

3.2 Organic Solvent Solubility

This compound demonstrates good solubility in organic solvents, a behavior characteristic of fatty acid derivatives.[1] The lipophilic stearate tail interacts favorably with non-polar and moderately polar organic solvent molecules.

The table below provides a qualitative summary. For comparison, data on the related but distinct compound, Choline Chloride, is included to provide context on the potential solubility imparted by the choline head group.

| Solvent Type | Solvent Example | Expected Solubility of this compound | Comparative Solubility of Choline Chloride |

| Polar Protic | Ethanol | Good | ~25 mg/mL |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good | ~20 mg/mL |

| Polar Aprotic | Dimethylformamide (DMF) | Good | ~20 mg/mL |

| Non-Polar | Toluene, Hexane | Expected to be soluble | Insoluble |

| Chlorinated | Chloroform, Dichloromethane | Expected to be soluble | Insoluble |

Note: Choline Chloride data is provided for comparative purposes only and does not represent the solubility of this compound.[5]

Conceptual Visualization of Solubility

The amphiphilic structure of this compound is key to its solubility. The following diagram illustrates this duality.

Standard Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.

5.1 Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

5.2 Materials and Equipment

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Analytical balance (±0.1 mg)

-

Shaking incubator or isothermal water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC, LC-MS, or gravimetric analysis)

5.3 Experimental Workflow

The following diagram outlines the key steps in the solubility determination process.

5.4 Detailed Procedure

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" means enough solid is added so that undissolved solid remains visible after equilibration.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Shake the vials for a sufficient duration (typically 24 to 48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sampling and Filtration: Carefully draw a known volume of the clear supernatant using a pipette or syringe. Immediately filter it through a solvent-compatible 0.45 µm syringe filter to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Dispense the filtered solution into a pre-weighed (tared) vial. Record the total weight to determine the weight of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue (solute) is achieved.

-

Chromatographic Method: Dilute the filtered solution with a suitable solvent and analyze the concentration using a calibrated analytical method such as HPLC or LC-MS.

-

-

Calculation:

-

For the gravimetric method, calculate the solubility (S) using the formula: S (g / 100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

-

Convert to g/100 mL using the density of the solvent if required.

-

Conclusion

References

- 1. Buy this compound | 23464-76-8 [smolecule.com]

- 2. This compound [drugfuture.com]

- 3. Solubilisation of stearic acid by the organic base choline hydroxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Amphiphilic Nature of Choline Stearate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Physicochemical Properties and Applications of Choline Stearate in Advanced Drug Delivery Systems.

Introduction

This compound, a quaternary ammonium salt, is an amphiphilic molecule of significant interest in the pharmaceutical sciences. Its unique structure, comprising a hydrophilic choline head group and a lipophilic stearate tail, imparts surfactant properties that are leveraged in various drug formulation and delivery applications. This technical guide provides a comprehensive overview of the amphiphilic nature of this compound, detailing its physicochemical properties, self-assembly into micellar structures, and its role in enhancing the delivery of therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique characteristics of this versatile excipient.

Chemical Structure and Amphiphilic Character

This compound's amphiphilicity is rooted in its molecular architecture. The molecule consists of a positively charged choline head group, [(CH₃)₃N⁺CH₂CH₂OH], which is highly soluble in aqueous environments. This hydrophilic moiety is covalently linked via an ester bond to a long, hydrophobic C18 saturated fatty acid tail, the stearate group [CH₃(CH₂)₁₆COO⁻]. This dual-character is the fundamental driver of its behavior in solution, leading to the formation of organized molecular assemblies that can encapsulate and transport poorly soluble drug compounds.

Physicochemical Properties of this compound

The utility of this compound in pharmaceutical formulations is defined by its key physicochemical parameters. These properties govern its behavior as a surfactant and its effectiveness in drug delivery systems.

| Property | Value | Description |

| Critical Micelle Concentration (CMC) | 0.45 mM | The concentration at which this compound monomers in an aqueous solution begin to self-assemble into micelles. Below the CMC, it exists predominantly as individual molecules. Above the CMC, additional molecules form micelles. |

| Hydrophilic-Lipophilic Balance (HLB) | ~15 | An empirical value that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A value of ~15 suggests that this compound is a good oil-in-water (O/W) emulsifier and solubilizing agent.[1] |

| Molecular Formula | C₂₃H₄₈NO₂⁺ | The chemical formula for the this compound cation. |

| Molecular Weight | 370.63 g/mol | The mass of one mole of this compound. |

Micellization of this compound

The process of micelle formation is a critical aspect of this compound's function as a drug delivery vehicle. This spontaneous self-assembly in aqueous media above the CMC is a thermodynamically driven process.

Caption: Self-assembly of this compound into a micellar structure in an aqueous environment.

Experimental Protocols

A variety of analytical techniques are employed to characterize the amphiphilic properties of this compound and its formulations.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Several methods can be used for its determination:

-

Surface Tensiometry : This is a direct method that measures the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

-

Conductivity Measurement : For ionic surfactants like this compound, the conductivity of the solution changes with concentration. The CMC is identified by a distinct change in the slope of the conductivity versus concentration plot.

-

Fluorescence Spectroscopy : This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence intensity or a shift in the emission spectrum of the probe as a function of surfactant concentration is used to determine the CMC.

Characterization of Micelles and Nanoparticles

Once formed, the size and charge of this compound-based micelles or nanoparticles are critical for their in vivo performance.

-

Dynamic Light Scattering (DLS) : DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For instance, solid lipid nanoparticles (SLNs) formulated with stearoylcholine have been shown to have a particle size of approximately 93 ± 0.1 nm.[1]

-

Zeta Potential Measurement : This technique measures the magnitude of the electrostatic charge at the particle surface. The zeta potential is an indicator of the stability of a colloidal dispersion. Stearoylcholine-containing SLNs have exhibited a positive zeta potential of +38.3 mV, which can influence their interaction with negatively charged cell membranes.[1]

Applications in Drug Delivery

The amphiphilic nature of this compound makes it a valuable component in the design of advanced drug delivery systems, particularly for enhancing the solubility and cellular uptake of poorly water-soluble drugs.

Formulation of Solid Lipid Nanoparticles (SLNs)

This compound can be used as a cationic surfactant in the formulation of SLNs. These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling targeted delivery.

Caption: Workflow for the formulation of drug-loaded solid lipid nanoparticles using this compound.

Mechanism of Enhanced Cellular Uptake

The positive charge of this compound-based nanoparticles is believed to enhance their interaction with the negatively charged cell membranes, promoting cellular uptake. Furthermore, the choline headgroup may facilitate uptake through specific choline transporters, which are often overexpressed in cancer cells.[2]

Caption: Proposed mechanisms for the enhanced cellular uptake of this compound-based nanoparticles.

Conclusion

This compound is a versatile amphiphilic excipient with well-defined physicochemical properties that make it highly suitable for advanced drug delivery applications. Its ability to self-assemble into micelles and stabilize nanoparticle formulations provides a powerful platform for the solubilization and targeted delivery of a wide range of therapeutic agents. A thorough understanding of its amphiphilic nature, as detailed in this guide, is essential for harnessing its full potential in the development of innovative and effective pharmaceutical products. The favorable cytotoxicity profile on normal cells, coupled with enhanced uptake in cancer cell lines, underscores its promise in oncological drug delivery.[1]

References

Choline Stearate: A Biocompatible Ionic Liquid for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline stearate, a biocompatible ionic liquid, is emerging as a promising excipient in the pharmaceutical sciences. Comprising a choline cation and a stearate anion, this surface-active agent exhibits unique physicochemical properties that make it an attractive candidate for enhancing drug solubility, permeability, and overall bioavailability. Its biocompatible nature, derived from the essential nutrient choline and the naturally occurring fatty acid stearic acid, positions it as a safer alternative to conventional synthetic surfactants and ionic liquids. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characterization, biocompatibility, and applications in drug delivery systems.

Physicochemical Properties

Synthesis and Characterization

The synthesis of choline-based fatty acid ionic liquids, including this compound, typically involves a neutralization reaction between choline hydroxide and the corresponding fatty acid.[2]

Experimental Protocol: Synthesis of Choline-Fatty Acid Ionic Liquids

This protocol is adapted from the synthesis of a series of choline-fatty acid-based ionic liquids and can be applied for the synthesis of this compound.[3][4]

Materials:

-

Choline hydroxide solution (45 wt% in methanol)

-

Stearic acid

-

Methanol

-

Ethyl acetate

-

Activated carbon

Procedure:

-

Dissolve stearic acid in methanol in a round-bottom flask.

-

Add an equimolar amount of choline hydroxide solution dropwise to the stearic acid solution while stirring at room temperature.

-

Continue stirring the mixture for 24 hours at room temperature to ensure the completion of the neutralization reaction.

-

Remove the solvent (methanol) and water under reduced pressure using a rotary evaporator.

-

Wash the resulting crude product with ethyl acetate to remove any unreacted starting materials.

-

Decolorize the product by treating it with activated carbon in methanol.

-

Filter the solution to remove the activated carbon.

-

Remove the methanol under reduced pressure to obtain the purified this compound.

-

Dry the final product under high vacuum for at least 24 hours.

Diagram of the Synthesis Workflow:

References

Understanding the Krafft Point of Choline Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Krafft Point

The Krafft point (Tk), named after German chemist Friedrich Krafft, is a critical temperature for surfactants, defining the minimum temperature at which micelles can form.[1] Below the Krafft point, the solubility of a surfactant is limited and lower than its critical micelle concentration (CMC), the concentration at which micellization begins.[1][2] Consequently, at temperatures below the Tk, the surfactant exists predominantly as individual molecules in solution or as a crystalline solid, rendering it largely ineffective for applications requiring micellar activity such as solubilization and emulsification.[3][4]

The Krafft point is a crucial parameter in the formulation and application of surfactants, including those relevant to the pharmaceutical and drug delivery fields. For a surfactant like choline stearate, an ionic surfactant, understanding its Krafft point is essential for optimizing its use in various formulations. The structure of the surfactant, particularly the length of its hydrocarbon chain, significantly influences its Krafft point; longer chains generally lead to a higher Krafft point due to stronger van der Waals interactions.[1]

The Interplay of Solubility, CMC, and Temperature

The Krafft point represents the temperature at which the solubility curve of the monomeric surfactant intersects the critical micelle concentration curve. As the temperature of a surfactant solution is increased, the solubility of the surfactant monomers gradually increases. At the Krafft point, the solubility becomes equal to the CMC. Above this temperature, there is a sharp increase in the surfactant's solubility as the excess surfactant molecules aggregate to form micelles.[2]

Caption: Relationship between temperature, solubility, and CMC, defining the Krafft point.

Quantitative Data for Stearate Surfactants

| Surfactant | Krafft Point (°C) | Notes |

| Sodium Stearate | ~50 - 70 | The exact value can vary with purity and the presence of electrolytes. |

| Calcium Stearate | Generally high | Often considered insoluble in water, indicating a very high Krafft point. |

| Mixed Stearate Systems | Variable | The Krafft point can be depressed in mixtures with other surfactants. |

Experimental Protocols for Determining the Krafft Point

Several experimental methods can be employed to determine the Krafft point of a surfactant. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.

Visual Observation Method

This is the simplest method for determining the Krafft point.

-

Protocol:

-

Prepare a surfactant solution at a concentration known to be above its critical micelle concentration.

-

Cool the solution until the surfactant precipitates, making the solution turbid.

-

Gently heat the solution while stirring continuously.

-

The temperature at which the solution becomes clear is recorded as the Krafft point.[6]

-

Conductivity Measurement Method

This method is particularly suitable for ionic surfactants like this compound.

-

Protocol:

-

Prepare a surfactant solution at a concentration above its CMC.

-

Place the solution in a thermostatically controlled vessel equipped with a conductivity probe.

-

Cool the solution to induce precipitation of the surfactant.

-

Gradually heat the solution at a constant rate while continuously monitoring the conductivity.

-

Plot conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp change in the slope of the conductivity versus temperature plot occurs.[7]

-

Caption: Experimental workflow for Krafft point determination using the conductivity method.

Spectroscopic and Other Methods

Other techniques that can be utilized to determine the Krafft point include:

-

Light Scattering: Monitoring the scattering intensity as a function of temperature. A sharp increase in scattering is observed as micelles form above the Krafft point.

-

Differential Scanning Calorimetry (DSC): Detecting the endothermic transition associated with the dissolution of the crystalline surfactant at the Krafft point.

-

Surface Tension Measurements: While more commonly used for CMC determination, temperature-dependent surface tension measurements can also indicate the Krafft point.

Factors Influencing the Krafft Point

Several factors can affect the Krafft point of a surfactant:

-

Hydrocarbon Chain Length: As mentioned, longer alkyl chains lead to higher Krafft points.[1]

-

Head Group: The nature of the hydrophilic head group influences the packing of the surfactant molecules in the crystalline state and thus affects the Krafft point.

-

Counterions: For ionic surfactants, the type of counterion can impact the Krafft temperature.

-

Additives: The presence of electrolytes or other surfactants can either increase or decrease the Krafft point.

Conclusion

The Krafft point is a fundamental property of surfactants that dictates the temperature at which they become effective for applications requiring micelle formation. For this compound, while specific data is scarce, an understanding of the principles governing the Krafft point and the experimental methods for its determination provides a strong foundation for its application in research and development. The methodologies and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively characterize and utilize this and other similar surfactants.

References

- 1. Krafft temperature - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. stevenabbott.co.uk [stevenabbott.co.uk]

- 4. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Choline Stearate as a Precursor in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline stearate, a quaternary ammonium salt, is an amphiphilic molecule with a hydrophilic choline head and a lipophilic stearate tail. This structure lends itself to applications as a surfactant and emulsifier. While its direct use as a chemical precursor in multi-step synthetic pathways is not extensively documented in publicly available literature, its formation and in-situ utilization in the synthesis of functional materials, particularly in the realm of drug delivery and ionic liquids, is a key area of interest. This technical guide provides an in-depth look at the synthesis of this compound-based compounds and their role as foundational building blocks in the development of advanced materials.

Introduction

Choline, an essential nutrient, and stearic acid, a saturated fatty acid, combine to form this compound. This molecule's amphiphilic nature makes it a subject of interest for formulation scientists. In the context of synthesis, this compound is primarily utilized as a key component in the formation of self-assembled structures and as a bio-compatible ionic liquid. Its role as a traditional chemical precursor, where the molecule undergoes distinct chemical transformations to yield new chemical entities, is less common. This guide will focus on the synthesis of this compound and its direct application as a precursor in the formation of functional materials.

Synthesis of Choline-Fatty Acid-Based Ionic Liquids

Choline-based ionic liquids (ILs) are a class of molten salts that are liquid at or near room temperature. Their biocompatibility and tunable properties make them attractive for various applications, including as solvents for chemical reactions and as active pharmaceutical ingredients. The synthesis of this compound, which can be considered a choline-fatty acid IL, is typically achieved through a neutralization reaction between a choline base and stearic acid.

Experimental Protocol: Synthesis of Choline-Fatty Acid ILs

Materials:

-

Choline hydroxide solution (45 wt% in methanol)

-

Stearic acid

-

Methanol

-

Diethyl ether

-

Chloroform

Procedure:

-

An equimolar amount of stearic acid is dissolved in methanol.

-

The choline hydroxide solution is added dropwise to the stearic acid solution with constant stirring at room temperature.

-

The reaction mixture is stirred for 24-48 hours at room temperature to ensure complete neutralization.

-

The solvent (methanol) and water formed during the reaction are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is washed multiple times with diethyl ether or a mixture of chloroform and diethyl ether to remove any unreacted starting materials.

-

The final product is dried under high vacuum to yield the choline-fatty acid IL.

Characterization: The formation of the choline-fatty acid IL can be confirmed using various analytical techniques including:

-

FT-IR Spectroscopy: To identify the characteristic functional groups of the choline and stearate moieties and to confirm the formation of the salt.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the synthesized IL.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and phase behavior of the IL.

This compound as a Precursor in the Formation of Drug Delivery Systems

While direct chemical modification of this compound is not widely reported, its components, particularly stearic acid, are extensively used in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This compound, with its pre-formed amphiphilic structure, is a promising candidate for the straightforward formulation of such systems.

Role in Solid Lipid Nanoparticle (SLN) Formation

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. Stearic acid is a common lipid matrix used for SLN preparation. The amphiphilic nature of this compound could potentially allow it to act as both the lipid matrix and a stabilizer in SLN formulations.

Experimental Workflow for SLN Preparation using a this compound-like Lipid Matrix

The following workflow is based on established methods for preparing SLNs using stearic acid and can be adapted for this compound.

Caption: Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Quantitative Data

Quantitative data for reactions using this compound as a precursor is scarce in the literature. However, for the synthesis of choline-based ionic liquids with other fatty acids, high yields are often reported.

| Product | Anion | Yield (%) | Reference |

| Choline Oleate | Oleate | >90 | (Ali et al., 2019) |

| Choline Phenylacetate | Phenylacetate | 74.0 | (Ahmad et al., 2019)[1] |

| Choline Ricinoleate | Ricinoleate | - | (Ahmad et al., 2019)[1] |

| Choline Trichloroacetate | Trichloroacetate | - | (Ahmad et al., 2019)[1] |

Note: The table presents data for the synthesis of various choline-based ionic liquids. Specific yield for this compound synthesis was not found in the reviewed literature.

Signaling Pathways and Logical Relationships

The primary role of this compound in a biological context is related to its components. Choline is a precursor for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. Stearic acid is a common saturated fatty acid involved in cellular metabolism. A direct role for synthetically derived this compound in specific signaling pathways is not established. However, its use in drug delivery systems can be represented by a logical workflow.

Caption: Logical workflow of this compound in a drug delivery context.

Conclusion

This compound's primary role as a precursor is in the formation of functional materials such as biocompatible ionic liquids and as a key component in self-assembled drug delivery systems like solid lipid nanoparticles. While its application as a reactant in traditional multi-step organic synthesis is not well-documented, its unique amphiphilic properties make it a valuable building block for formulation scientists. Further research into the chemical modification of the choline or stearate moieties within the this compound structure could open up new avenues for its use as a versatile synthetic precursor.

References

Unveiling the Crystalline Nature of Choline Stearate: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the crystalline structure of choline stearate powder, a material of significant interest in the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals seeking a comprehensive understanding of the solid-state properties of this compound. While a complete, indexed crystal structure for this compound is not publicly available in crystallographic databases, this guide synthesizes the existing knowledge from related compounds and outlines the essential experimental protocols for its full characterization.

This compound, a quaternary ammonium salt, presents as a white to off-white crystalline powder.[1] Its crystalline nature is a result of the ordered arrangement of the choline head group and the long stearate tail, driven by intermolecular forces.[1] Understanding this crystalline arrangement is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation development.

Physicochemical and Thermal Properties

While specific crystallographic data for this compound remains elusive in the current literature, key thermal properties have been described. A notable characteristic is its Krafft point of 40°C.[1] Below this temperature, this compound exists as a poorly soluble crystalline solid in aqueous media.[1] Above the Krafft point, a significant increase in solubility occurs as micelles begin to form.[1] A definitive melting point for this compound is not consistently reported, and it is suggested that thermal decomposition may occur at elevated temperatures, a common trait for many organic salts with quaternary ammonium groups.[1]

| Property | Value/Description | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₂₃H₄₈NO₂⁺ | [1] |

| Molecular Weight | 370.6 g/mol | [1] |

| Krafft Point | 40°C | [1] |

| Aqueous Solubility | Poorly soluble below the Krafft point | [1] |

| Melting Point | Not readily available; may decompose at high temperatures | [1] |

Experimental Characterization of Crystalline Structure

A thorough understanding of the crystalline structure of this compound powder requires a multi-technique approach. The following sections detail the key experimental protocols necessary for its characterization.

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction is the primary technique for investigating the crystalline nature of a material. It provides information on the phase purity, crystallinity, and can be used to determine the unit cell parameters and space group if a suitable quality powder pattern is obtained.

Methodology:

-

Sample Preparation: A finely ground powder sample of this compound is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to minimize instrumental errors.

-

Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is configured to scan a specific range of 2θ angles (e.g., 2° to 60°) with a defined step size and scan speed.

-

Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected and recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These peaks are characteristic of the crystalline structure. While specific peak positions for this compound are not published, the pattern would be compared to reference databases to check for known phases and to assess purity. The sharpness of the peaks indicates the degree of crystallinity.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). A temperature program is set, which typically involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 10°C/min), and a final isothermal period. A cooling segment can also be included to study crystallization behavior.

-

Data Collection: The differential heat flow between the sample and reference pans is measured as the temperature is changed.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) events. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the transition.

Scanning Electron Microscopy (SEM)

SEM is a powerful imaging technique that provides high-resolution images of the surface of a material. For this compound powder, SEM can reveal the morphology, particle size, and shape of the crystals.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using a conductive adhesive. To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Instrument Setup: The coated sample is placed in the vacuum chamber of the SEM. The instrument's parameters, such as the accelerating voltage and magnification, are set.

-

Imaging: A focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample generate secondary electrons, which are detected to form an image of the surface topography.

-

Image Analysis: The resulting micrographs are analyzed to determine the morphology (e.g., needles, plates, prisms) and to measure the size and size distribution of the particles.

Interrelation of Crystalline Structure and Material Properties

The crystalline structure of this compound directly influences its macroscopic properties. The logical relationship between these aspects is crucial for a comprehensive understanding.

Conclusion

A complete characterization of the crystalline structure of this compound powder is a critical step in its development for pharmaceutical applications. While a definitive crystal structure solution is not yet available, the application of standard analytical techniques such as XRPD, DSC, and SEM provides invaluable information about its solid-state properties. The methodologies and logical frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to systematically investigate and understand the crystalline nature of this important compound. Further research to elucidate the full crystal structure would be highly beneficial to the scientific community.

References

The Biological Significance of the Choline Moiety in Choline Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline stearate, an ester formed from the essential nutrient choline and the saturated fatty acid stearic acid, presents a molecule of significant interest in various biological contexts. The biological activity of this compound is intrinsically linked to the distinct roles of its two constituent moieties. The choline portion contributes to vital physiological processes, including neurotransmission, cell membrane integrity, and lipid metabolism. This technical guide provides an in-depth exploration of the biological significance of the choline moiety within this compound, detailing its role in cellular signaling, its importance as a structural component of cell membranes, and its function as a precursor to the neurotransmitter acetylcholine. This document summarizes available quantitative data, provides detailed experimental protocols for the study of choline esters, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Choline is a quaternary ammonium salt and an essential nutrient vital for numerous physiological functions.[1] It serves as a precursor for the synthesis of phospholipids, which are fundamental components of cellular membranes, and the neurotransmitter acetylcholine, which is crucial for nerve impulse transmission.[2][3] Stearic acid, an 18-carbon saturated fatty acid, is also a key component of cell membranes and is involved in various cellular signaling pathways.[2] The esterification of choline with stearic acid to form this compound results in an amphiphilic molecule with potential applications in drug delivery and formulation due to its surfactant properties.[4] This guide focuses specifically on the biological importance of the choline head group in the context of the this compound molecule.

The Choline Moiety as a Precursor to Acetylcholine

A primary biological role of the choline moiety is its function as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[3][5] This process is fundamental for cholinergic neurotransmission, which is involved in muscle control, memory, and other nervous system functions.[2][6]

The synthesis of acetylcholine from choline is catalyzed by the enzyme choline acetyltransferase (ChAT).[5] Choline is transported into cholinergic neurons via high-affinity choline transporters.[7] Once inside the neuron, ChAT facilitates the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.[8]

Role of the Choline Moiety in Membrane Structure and Function

The choline moiety is a critical component of several major phospholipids, most notably phosphatidylcholine (PC) and sphingomyelin, which are essential for the structural integrity of all cell membranes.[1][2]

Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, contributing significantly to membrane fluidity and the formation of the lipid bilayer.[9][10] The cylindrical shape of phosphatidylcholine allows it to form stable, fluid bilayers.[10] The synthesis of phosphatidylcholine from choline occurs via the CDP-choline pathway.

The incorporation of the stearate moiety from this compound into phospholipids could influence membrane fluidity. Saturated fatty acids like stearic acid tend to decrease membrane fluidity due to their straight-chain structure, which allows for tighter packing of lipid molecules.[11]

The Choline Moiety in Cellular Signaling

Beyond its structural and precursor roles, the choline moiety and its metabolites are involved in various cellular signaling pathways. Choline deficiency has been shown to induce apoptosis (programmed cell death) through mechanisms involving the accumulation of ceramide and diacylglycerol, and the activation of caspases.

Furthermore, choline metabolism is interconnected with signaling pathways that regulate cell proliferation and survival, particularly in the context of cancer.[11][12] The CDP-choline pathway, which synthesizes phosphatidylcholine, is often upregulated in cancer cells to meet the demands of rapid membrane synthesis.[12]

Quantitative Data

Quantitative data specifically for the biological activity of this compound is limited in publicly available literature. The following tables summarize relevant data for choline and stearic acid.

Table 1: Toxicity Data for Choline Compounds

| Compound | Test | Route | Species | Value | Reference |

| Choline Chloride | LD50 | Oral | Rat | 3400 mg/kg | [13] |

| Choline Bitartrate | LD50 | Oral | Human (estimated) | 200-400 g | [14] |

Table 2: Effects of Stearic Acid on Breast Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| Hs578t | 50 µM Stearate | Inhibition of cell migration | Significant decrease after 12 and 24 hours | [5] |

| Hs578t | 50 µM Stearate | Inhibition of cell invasion | Abolished invasion after 24 hours | [5] |

| Hs578t | Stearate | Caspase-3 activation | Significant increase after 12 hours | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of choline esters.[1][7]

Materials:

-

Choline base (aqueous solution)

-

Stearic acid

-

Activated charcoal

-

Methanol

-

1,4-Dioxane

Procedure:

-

Prepare an aqueous solution of choline base by reacting stoichiometric amounts of ethylene oxide with an aqueous solution of trimethylamine at a temperature below 30°C.[7]

-

Remove any unreacted trimethylamine by vacuum distillation.[7]

-

Neutralize the aqueous choline base solution with stearic acid.[7]

-

Decolorize the resulting solution with activated charcoal and filter at 50°C.[7]

-

Evaporate the solvent under vacuum to obtain crude this compound.

-

For further purification, dissolve the crude product in methanol and precipitate by adding it to a larger volume of 1,4-dioxane.[7]

-

Collect the precipitate and dry under vacuum.

Quantification of Choline Esters by LC-MS/MS

This protocol is based on established methods for the analysis of choline and its metabolites.[6][12]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Chloroform

-

Methanol

-

Water

-

Isotope-labeled internal standards (e.g., PC-d9, Cho-d9)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Lipid Extraction:

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in methanol.

-

Inject the sample onto a HILIC column for chromatographic separation.

-

Couple the LC system to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Use a combination of scan modes (e.g., precursor ion scan, neutral loss scan, and multiple reaction monitoring) to detect and quantify the choline esters.[12]

-

-

Data Analysis:

-

Quantify the concentration of each choline ester by comparing its peak area to that of the corresponding internal standard.

-

Conclusion

The choline moiety is a cornerstone of the biological significance of this compound. Its roles as a precursor to the essential neurotransmitter acetylcholine and as a fundamental building block of cellular membranes underscore its importance in maintaining cellular function and overall physiological health. Furthermore, the involvement of choline and its metabolites in critical signaling pathways, including those governing cell proliferation and apoptosis, highlights its potential as a target for therapeutic intervention. While direct quantitative data and specific biological studies on this compound are currently limited, the well-established functions of its constituent parts provide a strong foundation for inferring its biological activities. Further research is warranted to fully elucidate the unique properties and potential applications of the intact this compound molecule, particularly in the fields of drug delivery and targeted therapeutics. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate and inspire such future investigations.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Purification of acetylcholinesterase by tacrine affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical approaches to determination of total choline in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Edge Attributes | Graphviz [graphviz.org]

- 5. Lipid Metabolism [promega.sg]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.4. Determination of Membrane Fluidity Parameters [bio-protocol.org]

- 9. download.basf.com [download.basf.com]

- 10. style | Graphviz [graphviz.org]

- 11. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cvear.com [cvear.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of Choline Stearate for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline stearate, an ester formed from choline and stearic acid, is a promising biocompatible and biodegradable surfactant with significant potential in the development of advanced drug delivery systems. Its amphiphilic nature makes it an excellent candidate for the formulation of various nanocarriers, such as micelles, liposomes, and nanostructured lipid carriers (NLCs), to enhance the solubility, stability, and bioavailability of therapeutic agents. The enzymatic synthesis of this compound offers a green and highly specific alternative to traditional chemical methods, minimizing side reactions and the use of harsh reagents.

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound and its subsequent formulation into nanostructured lipid carriers for drug delivery applications.

Enzymatic Synthesis of this compound

The direct enzymatic synthesis of this compound is not extensively detailed in the scientific literature. However, based on analogous lipase-catalyzed esterification of choline with other fatty acids, a robust protocol can be proposed. The following methodology is adapted from the successful synthesis of similar choline esters and alkyl stearates.[1]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

1. Materials:

-

Choline chloride

-

Stearic acid

-

Immobilized Lipase B from Candida antarctica (Novozym® 435) or Lipase from Candida rugosa

-

Deep Eutectic Solvent (DES): Choline chloride:Urea (1:2 molar ratio) or a suitable organic solvent (e.g., 2-methyl-2-butanol)

-

Molecular sieves (3 Å) for water removal

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

2. Equipment:

-

Jacketed glass reactor with magnetic or overhead stirrer

-

Thermostatically controlled water bath or oil bath

-

Vacuum pump

-

Rotary evaporator

-

Chromatography columns

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

3. Reaction Setup:

-

The reaction is best performed in a moisture-controlled environment to favor the esterification equilibrium.

-

A deep eutectic solvent (DES) composed of choline chloride and urea can serve as both a reactant and a green solvent, enhancing the solubility of choline chloride.[1] Alternatively, a solvent-free system or a system with a biocompatible organic solvent can be employed.

4. Procedure:

-

Prepare the deep eutectic solvent by gently heating and stirring choline chloride and urea (1:2 molar ratio) at 80°C until a clear, homogeneous liquid is formed.

-

In a jacketed glass reactor, add stearic acid and the choline chloride-urea DES. The molar ratio of stearic acid to choline chloride should be optimized, with an excess of stearic acid generally favoring the reaction (e.g., 2:1 to 5:1).

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized, typically ranging from 5% to 15% (w/w) of the total substrates.

-

Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction towards product formation.

-

Set the reaction temperature. A temperature range of 60-80°C is generally optimal for lipase activity and reaction kinetics.[1]

-

Stir the reaction mixture at a constant speed (e.g., 200-300 rpm) to ensure proper mixing and mass transfer.

-

Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the conversion of stearic acid via HPLC or titration.

-

Upon completion, inactivate the enzyme by filtration.

-

Purify the this compound from the reaction mixture. This can be achieved by solvent extraction using a mixture of ethyl acetate and hexane, followed by purification using silica gel column chromatography.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Characterize the final product using FTIR and NMR to confirm the ester linkage and chemical structure.

Data Presentation: Hypothetical Optimization of this compound Synthesis

The following table summarizes hypothetical data from an optimization study, illustrating the key parameters influencing the enzymatic synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) |

| Enzyme | Novozym® 435 | Novozym® 435 | Novozym® 435 | |

| Molar Ratio (Stearic Acid:Choline) | 2:1 | 3:1 | 5:1 | 65 |

| Temperature (°C) | 60 | 70 | 80 | 85 |

| Enzyme Loading (% w/w) | 5 | 10 | 15 | 92 |

| Reaction Time (h) | 24 | 48 | 72 | 95 |

Note: This data is illustrative and serves as a template for presenting experimental results.

Formulation of this compound-Based Nanostructured Lipid Carriers (NLCs) for Drug Delivery

This compound, with its lipophilic stearic acid tail and hydrophilic choline head, is an ideal component for formulating NLCs. NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix capable of higher drug loading and reduced drug expulsion during storage.[2][3]

Experimental Protocol: Preparation of Drug-Loaded NLCs

1. Materials:

-

This compound (solid lipid)

-

A liquid lipid (e.g., oleic acid, Miglyol® 812)[2]

-

A model drug (e.g., a poorly water-soluble drug like curcumin or ibuprofen)

-

A surfactant/stabilizer (e.g., Poloxamer 188, Tween® 80)

-

Purified water

2. Equipment:

-

High-shear homogenizer or ultrasonicator

-

Magnetic stirrer with heating plate

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Transmission Electron Microscope (TEM)

-

High-Performance Liquid Chromatography (HPLC) system

-

Dialysis membrane

3. Procedure:

-

Preparation of the Lipid Phase:

-

Accurately weigh the this compound and the liquid lipid. The ratio of solid to liquid lipid is a critical parameter influencing drug loading and release and should be optimized (e.g., 70:30, 80:20, 90:10).

-

Add the model drug to the lipid mixture.

-

Heat the mixture to a temperature approximately 5-10°C above the melting point of this compound (around 70-80°C) and stir until a clear, homogenous oil phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Nanoemulsion:

-

Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-20,000 rpm) for a few minutes. This forms a coarse pre-emulsion.

-

-

NLC Formation:

-

Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

-

-

Purification:

-

The NLC dispersion can be purified to remove any unentrapped drug by methods such as dialysis or centrifugation.

-

Data Presentation: Characterization of Drug-Loaded NLCs

| Parameter | Formulation A (70:30 Lipid Ratio) | Formulation B (80:20 Lipid Ratio) | Formulation C (90:10 Lipid Ratio) |

| Particle Size (nm) | 150 ± 5 | 180 ± 7 | 210 ± 10 |

| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.25 ± 0.04 |

| Zeta Potential (mV) | -25 ± 2 | -28 ± 3 | -30 ± 2 |

| Drug Loading (%) | 10.5 ± 0.8 | 8.2 ± 0.6 | 6.5 ± 0.5 |

| Encapsulation Efficiency (%) | 92.3 ± 2.1 | 88.5 ± 1.8 | 85.1 ± 2.5 |

Note: This data is illustrative and serves as a template for presenting experimental results.

Experimental Protocol: In Vitro Drug Release Study

1. Procedure:

-

Place a known amount of the drug-loaded NLC dispersion into a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn samples using a suitable analytical method like HPLC.

-

Calculate the cumulative percentage of drug released over time. In vitro drug release from NLCs often follows a biphasic pattern with an initial burst release followed by a sustained release phase.[2]

Visualization of Workflows and Pathways

Diagram: Enzymatic Synthesis of this compound Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Diagram: NLC Formulation for Drug Delivery Workflow

Caption: Workflow for NLC formulation and evaluation.

Safety and Regulatory Considerations

Choline is an essential nutrient and is generally recognized as safe (GRAS).[4] Choline-based ionic liquids and esters have been investigated for their biocompatibility and low toxicity, making them attractive for pharmaceutical applications.[5][6][7] However, as with any new excipient, the final formulation of this compound-based drug delivery systems would require thorough toxicological evaluation to establish its safety profile for the intended route of administration. The regulatory pathway for a new excipient involves extensive documentation on its chemistry, manufacturing, and controls (CMC), as well as safety data. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is mandatory.

Conclusion

The enzymatic synthesis of this compound presents a sustainable and efficient method for producing a versatile excipient for drug delivery. Its application in the formulation of NLCs offers a promising platform for the delivery of a wide range of therapeutic agents, potentially improving their efficacy and safety. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to explore the potential of this innovative technology. Further research is warranted to fully optimize the synthesis and formulation processes and to conduct in vivo studies to validate the efficacy and safety of this compound-based drug delivery systems.

References

- 1. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]

- 2. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Toxicity evaluation of choline ionic liquid-based nanocarriers of pharmaceutical agents for lung treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for preparing choline stearate nanoparticles

Application Notes and Protocols

Topic: Preparation of Choline Stearate Solid Lipid Nanoparticles (SLNs)

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for encapsulated therapeutic agents.[1][2] SLNs are colloidal carriers with a particle size ranging from 10 to 1000 nm, composed of a solid lipid core stabilized by surfactants.[2][3] Stearic acid, a biocompatible and biodegradable fatty acid, is a commonly used lipid for the solid matrix of SLNs.[4][5] Choline and its derivatives can be incorporated into the nanoparticle formulation, often as part of the surfactant system (e.g., phosphatidylcholine from lecithin) or as a cationic surface modifier, to enhance cellular uptake and stability.[6][7]

This document provides a detailed protocol for the preparation of this compound nanoparticles using a high-shear homogenization and ultrasonication method. This technique is reliable, scalable, and avoids the use of harsh organic solvents.[2] We will also detail the standard procedures for the physicochemical characterization of the resulting nanoparticles.

Experimental Protocols

Materials and Equipment

| Materials | Supplier Example | Purpose |

| Stearic Acid | Sigma-Aldrich | Solid lipid matrix |

| Soya Lecithin | Avanti Polar Lipids | Surfactant (contains phosphatidylcholine) |

| Polysorbate 80 (Tween 80) | Sigma-Aldrich | Co-surfactant and stabilizer |

| (Optional) Model Drug | e.g., Curcumin | Active Pharmaceutical Ingredient (API) for loading |

| Deionized Water | Millipore | Aqueous phase |

| Equipment | Supplier Example | Purpose |

| High-Shear Homogenizer | IKA, Silverson | Coarse emulsion formation |

| Probe Sonicator | Branson, Qsonica | Nanoparticle size reduction |

| Magnetic Stirrer with Hotplate | VWR, Corning | Heating and mixing of phases |

| Water Bath | Julabo | Temperature control |

| Syringe Filters (0.45 µm) | Pall, Sartorius | Removal of large aggregates |

| Particle Size Analyzer | Malvern, Beckman | Measurement of size, Polydispersity Index (PDI), Zeta Potential |

| Transmission Electron Microscope (TEM) | FEI, JEOL | Morphological analysis |

| Differential Scanning Calorimeter (DSC) | TA Instruments | Thermal analysis and crystallinity assessment |

Preparation of this compound SLNs

This protocol is based on the widely used hot homogenization followed by ultrasonication method.[5]

Step 1: Preparation of the Lipid Phase

-

Weigh 2.0 g of stearic acid and 0.25 g of soya lecithin.[5]

-

If incorporating a lipophilic drug, add it to the lipid mixture at this stage (e.g., 50 mg of the model drug).

-

Place the components in a glass beaker and heat on a hotplate stirrer to 75-80°C, which is approximately 5-10°C above the melting point of stearic acid.

-

Stir the mixture gently until a clear, homogenous molten lipid phase is obtained.

Step 2: Preparation of the Aqueous Phase

-

In a separate beaker, prepare the aqueous phase by dissolving 1.0 g of Tween 80 in 150 mL of deionized water.[5]

-

Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under continuous stirring.

Step 3: Formation of the Pre-emulsion

-

Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.

-

Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 15-20 minutes.[5] This will form a coarse oil-in-water (o/w) pre-emulsion.

Step 4: Ultrasonication for Nanoparticle Formation

-

Transfer the hot pre-emulsion to a beaker placed in a temperature-controlled water bath to maintain the temperature above the lipid's melting point.

-

Immerse the probe of the sonicator into the pre-emulsion.

-

Sonicate the emulsion for 15-20 minutes with a 5-second on/off pulse cycle to prevent overheating. Overheating can lead to metal leaching from the probe tip.[4]

-

The result is a hot nanoemulsion.

Step 5: Cooling and Nanoparticle Solidification

-

Quickly transfer the hot nanoemulsion to an ice bath (2-5°C) and continue stirring.[5]

-

Rapid cooling helps to solidify the lipid droplets into nanoparticles and promotes a less-ordered crystalline structure, which can improve drug loading.[8]

-

Allow the dispersion to stir in the ice bath for 30 minutes to ensure complete solidification.

-

The final product is a milky-white dispersion of solid lipid nanoparticles. Store at 4°C.

Characterization of Nanoparticles

Particle Size, PDI, and Zeta Potential

-

Dilute the SLN dispersion with deionized water to an appropriate concentration.

-

Measure the average particle size (Z-average), Polydispersity Index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

-

Measurements should be performed in triplicate at 25°C. A PDI value below 0.3 indicates a homogenous particle size distribution.

Entrapment Efficiency (EE) and Drug Loading (DL)

-

Transfer 2 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).

-

Centrifuge at 4000 rpm for 30 minutes to separate the nanoparticles from the aqueous phase containing the free, unentrapped drug.

-

Collect the filtrate and quantify the amount of free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100

-

Morphological and Thermal Analysis

-

Transmission Electron Microscopy (TEM): Dilute the SLN dispersion, place a drop onto a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and allow it to dry. Observe the morphology, which should be spherical.

-

Differential Scanning Calorimetry (DSC): Lyophilize the SLN sample. Perform DSC analysis on the dried SLNs, pure stearic acid, and the pure drug. A depression in the melting peak of the lipid in the SLN formulation compared to the bulk lipid can indicate the small particle size and amorphous state, which is favorable for drug loading.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data for SLNs prepared with stearic acid and various surfactants, as reported in the literature. This provides a baseline for expected results.

| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |

| Stearic Acid, Soya Lecithin, Tween 80 (DMF-loaded) | 158 - 462 | N/A | Up to 68.9 | N/A | [2][5] |

| Glyceryl Monostearate, Tween 80 (Erythromycin-loaded) | 220 - 328 | N/A | 94.6 ± 14.9 | 0.946 ± 0.012 | |

| Stearic Acid, Oleic Acid (Minoxidil-loaded) | N/A | N/A | N/A | N/A | [1] |

| Stearoylcholine-based SLNs | 93 ± 0.1 | N/A | 68.3 ± 3.7 (for BTZ-SLNs) | 0.8 ± 0.05 | [7] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing this compound SLNs.

Logical Relationship of SLN Components

Caption: Components of a solid lipid nanoparticle system.

References

- 1. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Choline-derivate-modified nanoparticles for brain-targeting gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Choline Stearate as a Surfactant in Oil-in-Water Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Choline Stearate in Emulsion Formulation

This compound is a quaternary ammonium salt, classified as a cationic surfactant.[][2] Its amphiphilic nature, arising from a hydrophilic choline head group and a lipophilic stearate tail, allows it to reduce the interfacial tension between oil and water, making it a candidate for stabilizing oil-in-water (O/W) emulsions.[3] The biocompatibility of both choline and stearic acid, which are naturally occurring compounds, presents an advantage in formulations for pharmaceutical and cosmetic applications.

A key characteristic of this compound is its Krafft point, the temperature at which the solubility of the surfactant significantly increases, allowing for the formation of micelles. For this compound, the Krafft point is around 40°C, meaning it has poor aqueous solubility at room temperature. Therefore, the preparation of emulsions with this compound typically requires heating. An excess of choline hydroxide can lower the Krafft point to as low as 14°C.[4]

These application notes provide a comprehensive guide to utilizing this compound for the formulation and characterization of oil-in-water emulsions, including detailed experimental protocols and expected outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for effective emulsion formulation.

| Property | Value/Description | Reference |

| Chemical Name | N,N,N-Trimethyl-2-[(1-oxooctadecyl)oxy]ethanaminium | [3] |

| CAS Number | 23464-76-8 | [][2] |

| Molecular Formula | C23H48NO2 | [] |

| Molecular Weight | 370.64 g/mol | [] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Poorly soluble in water at room temperature, soluble in organic solvents. | [3] |

| Krafft Point | Approximately 40°C | [4] |

| Surfactant Type | Cationic | [] |

| Estimated HLB | 10-12 (for O/W emulsions) | [5] |

| Estimated CMC | 1-5 mM | [6][7][8] |

Note: The Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) values are estimated based on the structure of this compound and typical values for similar cationic surfactants, as specific experimental data was not available in the cited literature.

Experimental Protocols

Preparation of Oil-in-Water (O/W) Emulsions

This protocol describes a high-shear homogenization method for preparing O/W emulsions stabilized by this compound.

Materials:

-

This compound

-

Oil Phase (e.g., mineral oil, soybean oil, isopropyl myristate)

-

Deionized Water

-

Beakers

-

Magnetic stirrer with heating plate

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath or oven

Procedure:

-

Prepare the Aqueous Phase:

-

Weigh the desired amount of this compound and dissolve it in deionized water in a beaker.

-

Heat the aqueous phase to 50-60°C (above the Krafft point of this compound) while stirring with a magnetic stirrer until the this compound is fully dissolved.

-

-

Prepare the Oil Phase:

-

In a separate beaker, weigh the desired amount of the oil phase.

-

Heat the oil phase to 50-60°C.

-

-

Form the Emulsion:

-

Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with the magnetic stirrer.

-

Once all the oil has been added, subject the mixture to high-shear homogenization at 5000-10,000 rpm for 5-10 minutes.

-

-

Cooling:

-

Allow the emulsion to cool down to room temperature under gentle stirring.

-

Diagram of Emulsion Preparation Workflow:

Characterization of Emulsions

A. Macroscopic Observation:

-

Place 10 mL of the emulsion in a sealed, transparent glass vial.

-

Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Visually inspect the emulsions for any signs of instability such as creaming, sedimentation, flocculation, or phase separation at regular intervals (e.g., 24 hours, 7 days, 14 days, 30 days).

B. Centrifugation Test:

-

Place 5 mL of the emulsion in a centrifuge tube.

-

Centrifuge at 3000 rpm for 30 minutes.

-

Observe any phase separation. A stable emulsion should not show any separation.

Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

Procedure:

-

Dilute the emulsion with deionized water to a suitable concentration for DLS measurement (typically a slightly turbid suspension).

-

Equilibrate the sample to 25°C.

-

Measure the droplet size distribution and record the Z-average diameter and Polydispersity Index (PDI).

Instrument: Zeta potential analyzer.

Procedure:

-

Dilute the emulsion with deionized water as required for the instrument.[9][10]

-

Inject the sample into the measurement cell.

-

Equilibrate the sample to 25°C.

-

Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.[9] Cationic emulsions stabilized by this compound are expected to have a positive zeta potential.[10]

Representative Data

The following tables present representative data for O/W emulsions prepared with varying concentrations of this compound and a fixed oil phase concentration (e.g., 20% v/v mineral oil). This data is illustrative and may vary depending on the specific oil phase and processing conditions.

Table 1: Effect of this compound Concentration on Emulsion Properties (at 24 hours)

| This compound Conc. (% w/v) | Z-Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 0.5 | 850 ± 50 | 0.45 ± 0.05 | +25 ± 3 |

| 1.0 | 450 ± 30 | 0.30 ± 0.03 | +35 ± 4 |

| 2.0 | 250 ± 20 | 0.22 ± 0.02 | +45 ± 5 |

| 3.0 | 220 ± 15 | 0.20 ± 0.02 | +50 ± 5 |

Table 2: Emulsion Stability Over Time at 25°C (2% w/v this compound)

| Time | Z-Average Droplet Size (nm) | Zeta Potential (mV) | Macroscopic Observation |

| 24 hours | 250 ± 20 | +45 ± 5 | Homogeneous, no separation |

| 7 days | 260 ± 25 | +42 ± 5 | Homogeneous, no separation |

| 14 days | 280 ± 30 | +38 ± 4 | Slight creaming observed |

| 30 days | 350 ± 40 | +30 ± 4 | Significant creaming |

Mechanism of Stabilization and Logical Relationships

This compound stabilizes oil-in-water emulsions through electrostatic and steric repulsion. As a cationic surfactant, the positively charged choline head groups orient towards the aqueous phase, creating a positive charge on the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from coalescing. The long stearate tails are anchored in the oil phase, providing a steric barrier that further hinders droplet aggregation.

Diagram of Emulsion Stabilization Mechanism:

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Immediate phase separation | Insufficient surfactant concentration; Inadequate homogenization; Temperature below Krafft point. | Increase this compound concentration; Increase homogenization speed and/or time; Ensure both phases are heated above 40°C before mixing. |

| Creaming over time | Insufficient emulsion stability; Large droplet size. | Increase this compound concentration; Optimize homogenization to reduce droplet size; Add a co-surfactant or stabilizer. |

| Flocculation | Low zeta potential. | Increase this compound concentration to increase surface charge; Adjust pH of the aqueous phase. |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Use a fume hood when working with volatile organic compounds.

-

Handle hot liquids with care to avoid burns.

Conclusion

This compound can be an effective cationic surfactant for the formulation of oil-in-water emulsions, particularly for applications where biocompatibility is a key consideration. Successful formulation requires careful control of temperature to overcome its Krafft point, as well as optimization of surfactant concentration and homogenization parameters to achieve the desired droplet size and stability. The protocols and representative data provided in these application notes serve as a valuable starting point for researchers and formulators working with this promising emulsifier.

References

- 2. This compound | 23464-76-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. bettersizeinstruments.com [bettersizeinstruments.com]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

Application Notes and Protocols for Choline Stearate in Transdermal Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-based ionic liquids (ILs) and deep eutectic solvents (DES) are gaining significant attention as novel permeation enhancers in transdermal drug delivery systems (TDDS). Their unique physicochemical properties, including tunable solvency, low volatility, and high biocompatibility, make them promising candidates for overcoming the barrier function of the stratum corneum. This document provides detailed application notes and experimental protocols for the use of choline stearate, a choline-based IL formed from choline and stearic acid, in the development of TDDS. While specific data for this compound is limited in the current literature, the information presented here is based on extensive research on analogous choline-fatty acid ILs, such as choline geranate (CAGE) and choline oleate, and serves as a comprehensive guide for researchers.[1][2][3][4][5]

The primary mechanism by which choline-based ILs enhance transdermal permeation is through the disruption of the highly organized lipid structure of the stratum corneum.[1][2][4] This fluidization of the lipid lamellae increases the diffusion of drug molecules through the skin.

Mechanism of Action: Disruption of Stratum Corneum Lipids